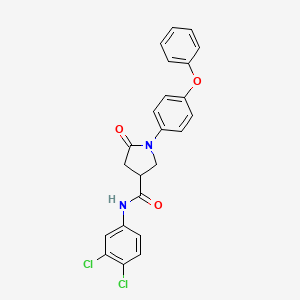
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with phenyl and phenoxyphenyl groups, along with dichlorophenyl and carboxamide functionalities. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Phenyl and Phenoxyphenyl Groups: The phenyl and phenoxyphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Incorporation of Dichlorophenyl Group: The dichlorophenyl group can be added through nucleophilic substitution reactions using suitable chlorinated aromatic compounds.
Formation of Carboxamide Functionality: The carboxamide group can be introduced through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amines or alcohols from the carboxamide and ketone functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor ligand.
Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound may be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways and physiological effects.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in gene expression, protein activity, and cellular responses.
相似化合物的比较
Similar Compounds
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxamide
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-chlorophenyl)pyrrolidine-3-carboxamide
- N-(3,4-dichlorophenyl)-5-oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
属性
分子式 |
C23H18Cl2N2O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2N2O3/c24-20-11-6-16(13-21(20)25)26-23(29)15-12-22(28)27(14-15)17-7-9-19(10-8-17)30-18-4-2-1-3-5-18/h1-11,13,15H,12,14H2,(H,26,29) |
InChI 键 |
HFKGOJRFXHNEIA-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


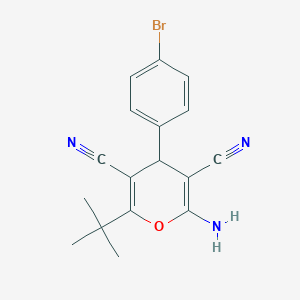
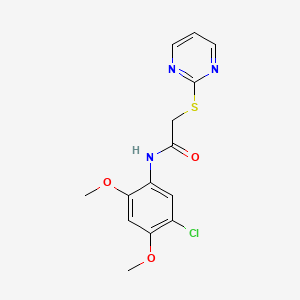
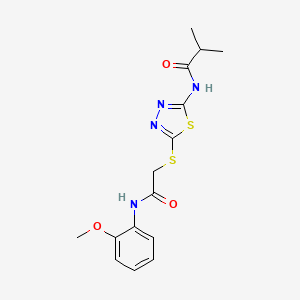
![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
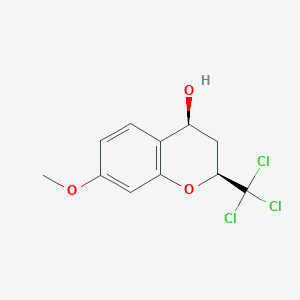
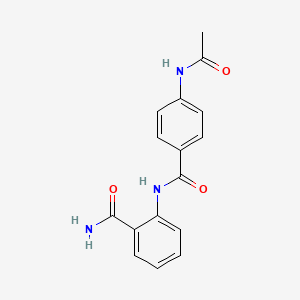
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)
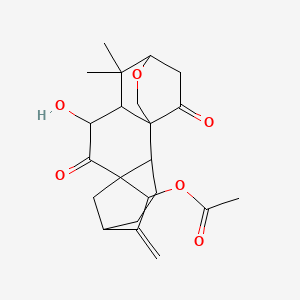
![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
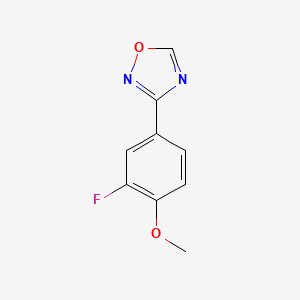

![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
